molecular formula C7H7BrN2O B2654682 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde CAS No. 1779475-59-0

4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2654682
CAS No.: 1779475-59-0
M. Wt: 215.05
InChI Key: RCXIGQPEWXNEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered heterocycle, attached to a bromine atom, a cyclopropyl group, and a carbaldehyde group .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo a variety of chemical reactions . These reactions can lead to the formation of new compounds with diverse structures and properties .

Scientific Research Applications

Antimicrobial Evaluation

A study investigated the synthesis and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole, exploring a series of 12 derivatives synthesized via a cyclocondensation reaction. These compounds were evaluated against a range of bacterial and fungal pathogens, revealing some to be as potent or more than commercial drugs against the strains tested. This research highlights the potential of 4-bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde derivatives in developing new antimicrobial agents (Thumar & Patel, 2011).

Photophysical Studies

Another study focused on the photophysical properties of pyrazole derivatives, specifically examining the structure and solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. The research demonstrated the compound's varied photophysical responses in different solvent polarities, providing insights into its potential application in material science and molecular engineering (Singh et al., 2013).

Novel Synthesis Approaches

Further research has explored new synthetic pathways for pyrazole derivatives, including the development of pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole. This study not only expands the chemical repertoire of pyrazole derivatives but also suggests their utility in creating compounds with significant biological activities (Sangani et al., 2012).

Structural Characterization

Research on the crystal structure of various pyrazole derivatives has provided essential insights into their molecular configurations and potential interactions. One study detailed the synthesis and structural determination of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, emphasizing the importance of molecular structure in understanding the reactivity and properties of these compounds (Xu & Shi, 2011).

Innovative Chemical Reactions

Investigations into the utilization of cyclopropane carbaldehydes for Prins cyclization have revealed efficient methods for constructing complex molecular structures, such as hexahydrooxonines and octahydrocyclopenta[b]pyrans. This research showcases the versatility of pyrazole derivatives in facilitating novel chemical transformations (Kumar et al., 2018).

Future Directions

The future directions for the study of “4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde” and other pyrazole derivatives could include further exploration of their synthesis methods, chemical reactions, and pharmacological properties . Additionally, more research could be conducted to investigate their potential applications in medicine, technology, and agriculture .

Properties

IUPAC Name

4-bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXIGQPEWXNEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.